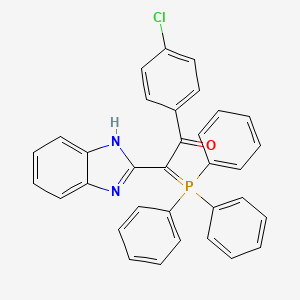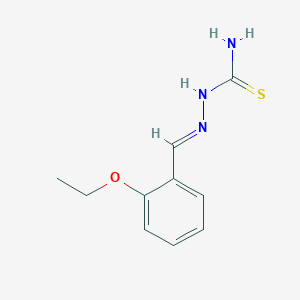
2-(1H-benzimidazol-2-yl)-1-(4-chlorophenyl)-2-(triphenyl-lambda~5~-phosphanylidene)ethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(1H-benzimidazol-2-yl)-1-(4-chlorophenyl)-2-(triphenyl-lambda~5~-phosphanylidene)ethanone is a complex organic compound that features a benzimidazole ring, a chlorophenyl group, and a triphenylphosphine oxide moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-benzimidazol-2-yl)-1-(4-chlorophenyl)-2-(triphenyl-lambda~5~-phosphanylidene)ethanone typically involves multi-step organic reactions. One possible synthetic route includes:
Formation of Benzimidazole Ring: The benzimidazole ring can be synthesized by the condensation of o-phenylenediamine with formic acid or orthoesters.
Introduction of Chlorophenyl Group: The chlorophenyl group can be introduced through a Friedel-Crafts acylation reaction using 4-chlorobenzoyl chloride.
Formation of Triphenylphosphine Oxide Moiety: The final step involves the Wittig reaction, where triphenylphosphine reacts with a suitable aldehyde or ketone to form the triphenylphosphine oxide moiety.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
2-(1H-benzimidazol-2-yl)-1-(4-chlorophenyl)-2-(triphenyl-lambda~5~-phosphanylidene)ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzimidazole or chlorophenyl moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation can be used.
Substitution: Reagents like halogens, alkylating agents, or nucleophiles can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole oxides, while reduction could produce benzimidazole derivatives with reduced functional groups.
科学研究应用
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations and modifications.
Biology and Medicine
In biology and medicine, derivatives of benzimidazole are known for their pharmacological activities, including antimicrobial, antiviral, and anticancer properties. The presence of the chlorophenyl and triphenylphosphine oxide moieties may enhance these activities or provide new therapeutic potentials.
Industry
In the industrial sector, this compound could be used in the development of new materials, such as polymers or catalysts, due to its unique structural features.
作用机制
The mechanism of action of 2-(1H-benzimidazol-2-yl)-1-(4-chlorophenyl)-2-(triphenyl-lambda~5~-phosphanylidene)ethanone would depend on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The benzimidazole ring is known to bind to various biological macromolecules, while the chlorophenyl and triphenylphosphine oxide moieties may enhance binding affinity or specificity.
相似化合物的比较
Similar Compounds
2-(1H-benzimidazol-2-yl)-1-phenyl-2-(triphenyl-lambda~5~-phosphanylidene)ethanone: Similar structure but without the chlorine atom on the phenyl ring.
2-(1H-benzimidazol-2-yl)-1-(4-methylphenyl)-2-(triphenyl-lambda~5~-phosphanylidene)ethanone: Similar structure with a methyl group instead of a chlorine atom.
Uniqueness
The presence of the 4-chlorophenyl group in 2-(1H-benzimidazol-2-yl)-1-(4-chlorophenyl)-2-(triphenyl-lambda~5~-phosphanylidene)ethanone may confer unique chemical and biological properties, such as increased lipophilicity or altered electronic effects, which can influence its reactivity and interactions with biological targets.
属性
分子式 |
C33H24ClN2OP |
|---|---|
分子量 |
531.0 g/mol |
IUPAC 名称 |
2-(1H-benzimidazol-2-yl)-1-(4-chlorophenyl)-2-(triphenyl-λ5-phosphanylidene)ethanone |
InChI |
InChI=1S/C33H24ClN2OP/c34-25-22-20-24(21-23-25)31(37)32(33-35-29-18-10-11-19-30(29)36-33)38(26-12-4-1-5-13-26,27-14-6-2-7-15-27)28-16-8-3-9-17-28/h1-23H,(H,35,36) |
InChI 键 |
WNBPBLCANFGWBM-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)P(=C(C2=NC3=CC=CC=C3N2)C(=O)C4=CC=C(C=C4)Cl)(C5=CC=CC=C5)C6=CC=CC=C6 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-(4-Bromophenyl)-9-chloro-5-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11988735.png)
![4-methyl-N'-[(E)-(4-methylphenyl)methylidene]-3-phenyl-1H-pyrazole-5-carbohydrazide](/img/structure/B11988748.png)
![2,4,5,7-tetranitro-9-[4-(undecyloxy)benzylidene]-9H-fluorene](/img/structure/B11988754.png)
![N-[(E)-(4-bromophenyl)methylidene]-4-(4-methylbenzyl)-1-piperazinamine](/img/structure/B11988761.png)






![N'-[(E)-(2-fluorophenyl)methylidene]isonicotinohydrazide](/img/structure/B11988805.png)

![2-{(E)-[(4-methylphenyl)imino]methyl}-4-nitrophenol](/img/structure/B11988811.png)
![1-Tert-butyl-3-[3-(trifluoromethyl)phenyl]thiourea](/img/structure/B11988816.png)
